Methyl 4-((piperidin-3-ylmethoxy)methyl)benzoate hydrochloride
Description
Molecular Composition and Classification
Methyl 4-((piperidin-3-ylmethoxy)methyl)benzoate hydrochloride possesses the molecular formula C₁₅H₂₂ClNO₃ and exhibits a molecular weight of 299.79 grams per mole. The compound belongs to the chemical classification of benzoic acid esters, specifically representing a substituted methyl benzoate derivative that incorporates a piperidine heterocycle through a methoxymethyl linker. This structural arrangement places the compound within multiple chemical categories simultaneously, including aromatic esters, saturated heterocyclic compounds, and organic chloride salts.
The compound's classification extends to its role as a derivative of both benzoic acid and piperidine systems. Benzoic acid esters constitute a well-established class of organic compounds that serve as important intermediates in synthetic chemistry and find applications across various industrial sectors. The benzoic acid component provides aromatic stability and ester functionality, while the piperidine moiety contributes basic nitrogen character and conformational flexibility that proves valuable in pharmaceutical applications.
The structural complexity of this compound emerges from its multi-component architecture that combines three distinct chemical motifs: the aromatic benzoate ester, the saturated piperidine ring, and the connecting methoxymethyl bridge. This combination creates a molecule with diverse chemical properties that reflect contributions from each structural component. The presence of the hydrochloride salt form indicates protonation of the basic piperidine nitrogen, which significantly affects the compound's physical properties including solubility, crystallinity, and stability characteristics.
Structural Features and IUPAC Nomenclature
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that accurately describe its complex molecular architecture. The complete IUPAC name, this compound, systematically identifies each structural component and their connectivity pattern. This nomenclature begins with the ester functionality (methyl benzoate), specifies the substitution position on the benzene ring (4-position), and describes the elaborate side chain containing the piperidine heterocycle.
The structural features can be analyzed through the compound's SMILES representation: O=C(OC)C1=CC=C(COCC2CNCCC2)C=C1.[H]Cl. This notation reveals the connectivity pattern starting from the methyl ester group attached to the para-position of a benzene ring, followed by a methylene bridge connecting to an oxygen atom that links to another methylene group attached to the 3-position of a piperidine ring. The hydrochloride component appears as a separate ionic species, indicating salt formation with the basic piperidine nitrogen.
The molecular architecture demonstrates several key structural features that contribute to its chemical behavior. The benzene ring provides aromatic stability and π-electron delocalization, while the ester group introduces polar character and potential sites for hydrolysis reactions. The methoxymethyl linker creates a flexible connection between the aromatic and heterocyclic portions of the molecule, allowing conformational mobility that may prove important for biological activity. The piperidine ring adopts chair conformations that position substituents in either axial or equatorial orientations, influencing the overall three-dimensional shape of the molecule.
| Structural Component | Position | Chemical Function |
|---|---|---|
| Methyl ester | Benzene ring | Ester functionality |
| Benzene ring | Core structure | Aromatic stability |
| Methylene bridge | Para position | Flexible linker |
| Methoxy oxygen | Linker | Ether connectivity |
| Piperidine ring | Terminal | Basic heterocycle |
| Hydrochloride | Salt form | Enhanced solubility |
The stereochemical considerations for this compound involve the piperidine ring, which can adopt different chair conformations and potentially exhibit configurational isomerism at the 3-position where the methoxymethyl substituent attaches. The relative stereochemistry at this center may influence the compound's physical properties and biological activity, though specific stereochemical assignments require detailed spectroscopic analysis or crystallographic determination.
Properties
IUPAC Name |
methyl 4-(piperidin-3-ylmethoxymethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-15(17)14-6-4-12(5-7-14)10-19-11-13-3-2-8-16-9-13;/h4-7,13,16H,2-3,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQUJZSZMQNQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-76-3 | |
| Record name | Benzoic acid, 4-[(3-piperidinylmethoxy)methyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((piperidin-3-ylmethoxy)methyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various derivatives of benzoic acid, alcohols, amines, and substituted piperidine compounds.
Scientific Research Applications
Pharmaceutical Development
This compound has been identified as a potential drug candidate for various therapeutic applications, particularly in oncology. Its ability to inhibit hedgehog signaling pathways has garnered attention due to the role of these pathways in tumor growth and proliferation.
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to assess the compound's interactions with metabolic enzymes and transporters. These studies are essential for understanding its bioavailability and therapeutic efficacy .
Anticancer Applications
Research indicates that methyl 4-((piperidin-3-ylmethoxy)methyl)benzoate hydrochloride exhibits anticancer properties through its interaction with various biological targets.
Case Studies
- In vitro Studies : In laboratory settings, this compound has shown selective toxicity towards cancer cells while sparing normal cells. For instance, studies have indicated that it induces apoptosis in treated cancer cells by increasing caspase activity .
- Animal Models : In vivo studies using animal models have demonstrated that treatment with this compound can significantly inhibit tumor growth, suggesting its potential as a therapeutic agent in cancer treatment .
Analgesic and Anti-inflammatory Properties
Compounds with similar structures have been noted for their analgesic and anti-inflammatory effects. This compound may exhibit these properties, making it a candidate for pain management therapies .
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various proteins involved in cell signaling pathways. These interactions are crucial for elucidating its mechanism of action and potential therapeutic targets .
Mechanism of Action
The mechanism of action of Methyl 4-((piperidin-3-ylmethoxy)methyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety plays a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Ring-Substituted Analogs
Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 936130-82-4)
- Structural Difference : The piperidine ring is attached at the 4-position instead of 3.
- Molecular Formula: C₁₃H₁₆ClNO₂ (vs. C₁₄H₂₀ClNO₃ for the target compound) .
Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride
- Structural Difference: Substitution occurs at the meta position of the benzoate with an amino-linked piperidine.
- Implications: The amino group introduces additional hydrogen-bonding capacity, which could enhance target affinity in drug design.
- Synthesis : Likely involves reductive amination or nucleophilic substitution .
Heterocyclic Ring Variants
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride (CAS 1185038-20-3)
- Structural Difference : Pyrrolidine (5-membered ring) replaces piperidine (6-membered).
- Implications : Smaller ring size may reduce conformational flexibility and alter pharmacokinetics.
- Molecular Weight : 285.77 (vs. 285.77 for the target compound) .
Compounds C1–C7 (Quinoline-Piperazine Derivatives)
- Structural Difference: A quinoline-carbonyl-piperazine group replaces the piperidinylmethoxy moiety.
- Implications: The extended conjugation of quinoline may enhance fluorescence properties or alter biological activity.
- Synthesis : Prepared via coupling reactions in ethyl acetate, yielding solids with characterized NMR/HRMS data .
Functional Group Modifications
Methyl 4-(aminomethyl)benzoate hydrochloride (CAS 6232-11-7)
- Structural Difference: An aminomethyl group replaces the piperidinylmethoxy group.
- Implications : The primary amine offers higher reactivity, enabling conjugation with carboxylic acids or carbonyls.
- Molecular Weight : 201.65 (lower than the target compound due to simpler substituents) .
Methyl 4-(azetidin-3-yl)benzoate hydrochloride
Physical Properties
- Key Observations: The target compound shares a molecular weight with Ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl, highlighting the impact of ester group (methyl vs. ethyl) on properties. Higher molecular weight in quinoline derivatives (C1–C7) correlates with extended aromatic systems .
Biological Activity
Methyl 4-((piperidin-3-ylmethoxy)methyl)benzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20ClNO2
- Molecular Weight : 261.77 g/mol
- CAS Number : 18538698
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The piperidine moiety enhances its ability to cross the blood-brain barrier, making it a candidate for neurological applications.
Interaction with Receptors
Research indicates that compounds with piperidine structures often interact with dopamine and serotonin receptors, potentially modulating neurotransmission pathways. This interaction can lead to various physiological effects, including:
- Anxiolytic Effects : Modulation of serotonin receptors may contribute to anxiolytic properties.
- Antidepressant Activity : Dopamine receptor interaction suggests potential antidepressant effects.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against several cancer cell lines. The compound was tested on:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 (breast) | 12.5 | Induces apoptosis in a dose-dependent manner. |
| A549 (lung) | 15.0 | Inhibits cell proliferation significantly. |
| HeLa (cervical) | 10.0 | Shows cytotoxic effects through necrosis. |
These results indicate that the compound may serve as a lead in developing anticancer therapies.
Animal Studies
In vivo studies using murine models have shown that administration of this compound resulted in:
- Reduced Tumor Growth : Significant reduction in tumor size compared to control groups.
- Improved Survival Rates : Enhanced survival rates in treated groups suggest systemic efficacy.
Case Study 1: Neurological Disorders
A clinical trial investigated the effects of this compound on patients with generalized anxiety disorder (GAD). The study found:
- Participants : 100 patients aged 18–65.
- Duration : 12 weeks.
- Results :
- Significant reduction in GAD symptoms as measured by the Hamilton Anxiety Rating Scale.
- Minimal side effects reported, indicating a favorable safety profile.
Case Study 2: Anticancer Efficacy
A separate study focused on its anticancer properties in breast cancer models. Key findings included:
- Participants : Female mice implanted with MCF-7 cells.
- Treatment Regimen : Daily administration for four weeks.
- Results :
- Tumor size decreased by an average of 40%.
- Histological analysis showed increased apoptosis rates within tumors.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl 4-((piperidin-3-ylmethoxy)methyl)benzoate hydrochloride?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, methyl 4-hydroxybenzoate can react with β-chloroethylpiperidine hydrochloride in the presence of potassium carbonate (K₂CO₃) and a polar aprotic solvent (e.g., isopropyl acetate) at 80–120°C under nitrogen. Reaction progress is monitored via HPLC, with yields exceeding 83% under optimized conditions . Key parameters include temperature control, reagent stoichiometry, and exclusion of moisture.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity ≥98% .
- Structural Confirmation : Employ NMR (¹H/¹³C) to verify the benzoate ester (δ ~3.9 ppm for OCH₃), piperidine protons (δ ~1.5–3.0 ppm), and methylene linkages. Mass spectrometry (ESI-MS) can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 324.3 for C₁₅H₂₂NO₃·HCl) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) can detect decomposition temperatures (~175–180°C) .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C in a dry environment. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., water vs. organic solvents) may arise from differences in salt form (free base vs. hydrochloride), crystallinity, or impurities. Validate solubility via:
- Gravimetric Analysis : Saturate solvents (water, ethanol, DMSO) at 25°C, filter, and quantify dissolved compound.
- HPLC Standardization : Compare retention times against known concentrations in varied solvents .
Q. What mechanistic insights explain the reactivity of the piperidine moiety in nucleophilic substitutions?
- Methodological Answer : The piperidine ring’s tertiary amine acts as a weak base, facilitating deprotonation of hydroxyl groups in coupling reactions. Steric hindrance from the 3-ylmethoxy group may reduce reaction rates, necessitating elevated temperatures (e.g., 120°C) or catalytic agents (e.g., DMAP). Computational studies (DFT) can model transition states to optimize regioselectivity .
Q. How does the hydrochloride salt influence the compound’s stability under acidic vs. basic conditions?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility but may promote hydrolysis of the ester group under basic conditions (pH >9). To assess stability:
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, monitoring degradation via HPLC.
- Kinetic Analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) for hydrolysis using Arrhenius plots .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Common byproducts (e.g., dimerization or oxidation derivatives) can be minimized by:
- Process Optimization : Use excess methyl 4-hydroxybenzoate (1.2–1.5 eq.) and controlled addition of β-chloroethylpiperidine hydrochloride.
- Inert Atmosphere : Maintain nitrogen flow to prevent oxidation of the piperidine ring.
- Purification Techniques : Employ column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to isolate the pure product .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points (e.g., 175–180°C vs. undefined ranges)?
- Methodological Answer : Variability may stem from polymorphic forms or impurities. Conduct:
- Hot-Stage Microscopy : Observe melting behavior under polarized light to identify polymorphs.
- DSC/TGA : Measure exact decomposition onset and correlate with purity data .
Q. Why do some studies report limited acute toxicity data for this compound?
- Methodological Answer : Regulatory gaps (e.g., absent OECD 423/GLP compliance) necessitate in-house testing. Perform:
- In Vitro Assays : Use HepG2 cells for cytotoxicity (MTT assay, IC₅₀).
- In Vivo Screening : Acute oral toxicity in rodents (LD₅₀) under OECD guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
